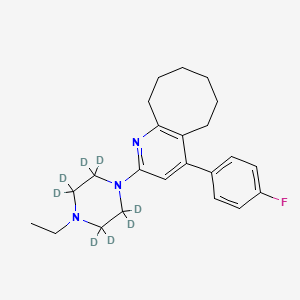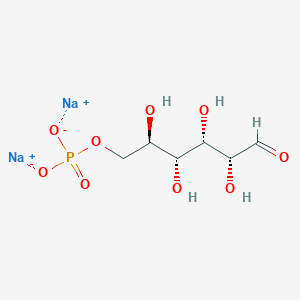
D-Glucose 6-phosphate (disodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucose 6-phosphate (disodium salt): is an organic compound with the molecular formula C6H14NaO9P. It is a phosphorylated sugar that plays a crucial role in cellular metabolism. This compound is a key intermediate in both the glycolysis and pentose phosphate pathways, making it essential for energy production and biosynthesis in cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : D-Glucose 6-phosphate (disodium salt) can be synthesized by reacting D-glucose 6-phosphate with sodium bicarbonate. The reaction proceeds as follows: [ \text{D-Glucose 6-phosphate} + \text{Sodium bicarbonate} \rightarrow \text{D-Glucose 6-phosphate (disodium salt)} + \text{CO}_2 + \text{H}_2\text{O} ] This reaction typically occurs under mild conditions, with the reactants dissolved in water .
Industrial Production Methods: : In industrial settings, D-Glucose 6-phosphate (disodium salt) is produced through enzymatic phosphorylation of glucose using hexokinase or glucokinase, followed by neutralization with sodium hydroxide to form the disodium salt. This method ensures high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: D-Glucose 6-phosphate (disodium salt) can undergo oxidation to form 6-phosphogluconate in the presence of glucose-6-phosphate dehydrogenase.
Reduction: It can be reduced to form sorbitol-6-phosphate under specific conditions.
Substitution: The phosphate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Glucose-6-phosphate dehydrogenase, NADP+.
Reduction: Specific reducing agents like sodium borohydride.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: 6-Phosphogluconate.
Reduction: Sorbitol-6-phosphate.
Substitution: Various substituted glucose derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology
- Plays a vital role in cellular metabolism, particularly in glycolysis and the pentose phosphate pathway.
- Used in studies related to metabolic disorders and enzyme deficiencies.
Medicine
- Investigated for its potential in treating glucose-6-phosphate dehydrogenase deficiency.
- Used in diagnostic assays for metabolic diseases.
Industry
- Employed in the production of biofuels and bioplastics through microbial fermentation processes.
- Utilized in the synthesis of various biochemical reagents .
Wirkmechanismus
D-Glucose 6-phosphate (disodium salt) exerts its effects primarily through its role as a substrate for various enzymes. In glycolysis, it is converted to fructose-6-phosphate by phosphoglucose isomerase. In the pentose phosphate pathway, it is oxidized by glucose-6-phosphate dehydrogenase to produce 6-phosphogluconate and NADPH. These pathways are crucial for energy production, biosynthesis, and maintaining redox balance in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Glucose 1-phosphate: Another phosphorylated glucose derivative involved in glycogen synthesis and breakdown.
Fructose 6-phosphate: An intermediate in glycolysis and gluconeogenesis.
Sorbitol-6-phosphate: A reduced form of glucose-6-phosphate involved in the polyol pathway.
Uniqueness: : D-Glucose 6-phosphate (disodium salt) is unique due to its dual role in both glycolysis and the pentose phosphate pathway. This dual functionality makes it a critical molecule for cellular metabolism and energy production .
Eigenschaften
Molekularformel |
C6H11Na2O9P |
|---|---|
Molekulargewicht |
304.10 g/mol |
IUPAC-Name |
disodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1 |
InChI-Schlüssel |
VQLXCAHGUGIEEL-FAOVPRGRSA-L |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


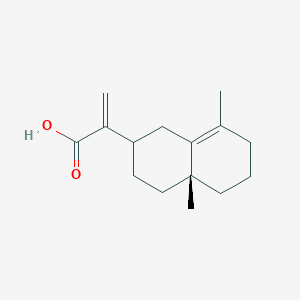
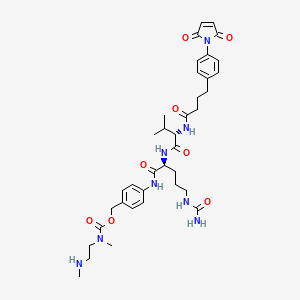

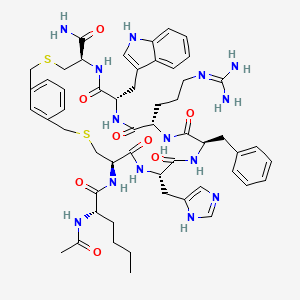
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12428942.png)

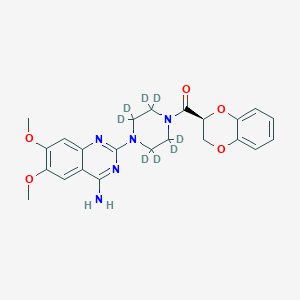
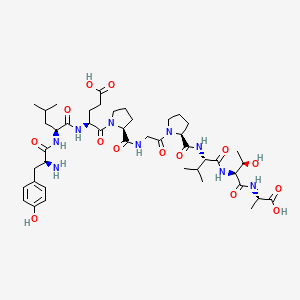
![4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one](/img/structure/B12428960.png)
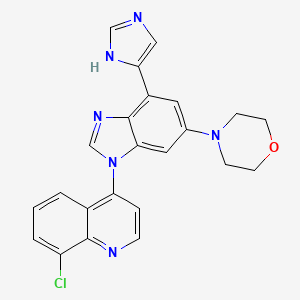
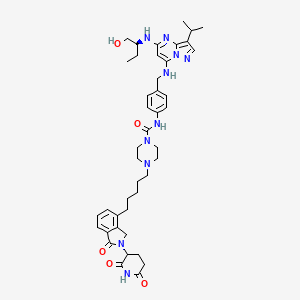
![(3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,10,11,11a,12,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12428982.png)
![Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B12429001.png)
